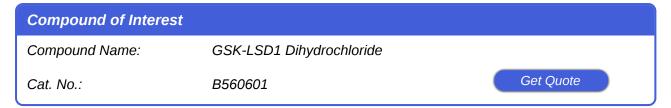


GSK-LSD1 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of **GSK-LSD1 dihydrochloride**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the quantitative biochemical and cellular data, outlines the experimental protocols used for its characterization, and visualizes its impact on key signaling pathways.

Core Target Potency and Selectivity

GSK-LSD1 dihydrochloride is a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

Biochemical Potency

GSK-LSD1 exhibits potent inhibition of LSD1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][4][5] Its irreversible mechanism of action is characterized by a time-dependent inactivation of the enzyme.

Table 1: In Vitro Biochemical Potency of GSK-LSD1 against LSD1



Parameter	Value	Reference(s)	
IC50	16 nM	[1][2][3][4][5]	
Mechanism	Irreversible, Mechanism-Based	[4][5]	
Кіарр	160 nM	[4][6]	
kinact	0.13 min-1	[4][6]	
kinact/Klapp	0.81 min-1μM-1	[4][6]	

Target Selectivity

GSK-LSD1 demonstrates high selectivity for LSD1 over other closely related FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[1][2][3][4][5] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the observed biological activities are a direct consequence of LSD1 inhibition.

Table 2: In Vitro Selectivity Profile of GSK-LSD1

Target	IC50	Selectivity vs. LSD1	Reference(s)
LSD1	16 nM	-	[1][2][3][4][5]
LSD2	> 16,000 nM (>100 μM reported in similar studies)	> 1000-fold	[4][6][7]
MAO-A	> 16,000 nM (>100 μM reported in similar studies)	> 1000-fold	[4][6][7]
МАО-В	> 16,000 nM (>100 μM reported in similar studies)	> 1000-fold	[4][6][7]



A broader screening against a panel of receptors and enzymes further confirms the specificity of GSK-LSD1. The CEREP ExpresSProfile revealed minimal activity against a wide range of targets at a concentration of 10 μ M.

Table 3: CEREP ExpresSProfile Off-Target Screening of GSK-LSD1 at 10 μ M

Target	% Inhibition	Reference(s)
5-HT Transporter	74%	[4][6]
5-HT1A	49%	[4][6]
Dopamine Transporter	39%	[4][6]
55 other GPCRs, transporters, and ion channels	< 50%	[4][6]

Cellular Activity

In cellular assays, GSK-LSD1 effectively engages with its target, leading to changes in gene expression and inhibition of cancer cell proliferation at low nanomolar concentrations.[3][4]

Table 4: Cellular Activity of GSK-LSD1

Parameter	Cell Lines	Average EC50	Reference(s)
Inhibition of Cell Growth	Various Cancer Cell Lines	< 5 nM	[3][4]
Induction of Gene Expression Changes	Various Cancer Cell Lines	< 5 nM	[3][4]

Experimental Protocols

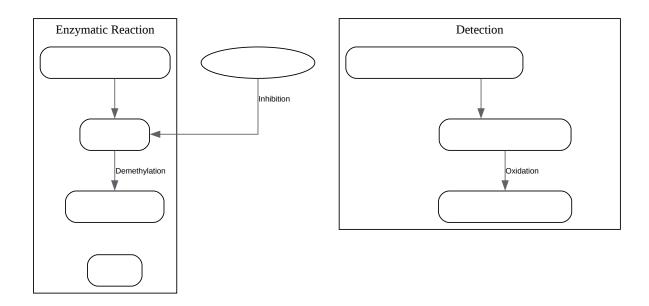
The following sections provide an overview of the methodologies commonly employed to characterize the specificity and selectivity of GSK-LSD1.



LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.

Workflow:



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Caption: Workflow for the HRP-coupled LSD1 enzymatic assay.

Methodology:

Reaction Mixture Preparation: A reaction buffer containing a suitable pH (e.g., Tris-HCl pH 7.5), the LSD1 enzyme, and the inhibitor (GSK-LSD1) at various concentrations are pre-incubated.



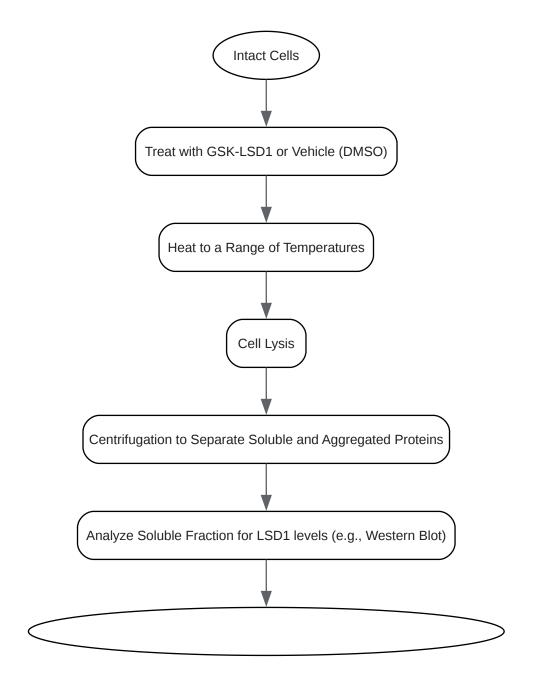
- Initiation of Reaction: The demethylation reaction is initiated by the addition of a histone H3derived peptide substrate mono- or di-methylated at lysine 4.
- Coupled Reaction: The reaction mixture also contains horseradish peroxidase (HRP) and a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).
- Detection: The H₂O₂ produced by the LSD1 reaction is used by HRP to oxidize the substrate, generating a detectable colorimetric or fluorescent signal.
- Data Analysis: The rate of signal generation is measured over time. The IC50 value for GSK-LSD1 is determined by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, time-dependent inhibition assays are performed to determine kinact and KI.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand (in this case, GSK-LSD1) can alter the thermal stability of its target protein (LSD1).

Workflow:





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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

 Cell Treatment: Intact cells are treated with either GSK-LSD1 or a vehicle control (e.g., DMSO) and incubated to allow for target engagement.



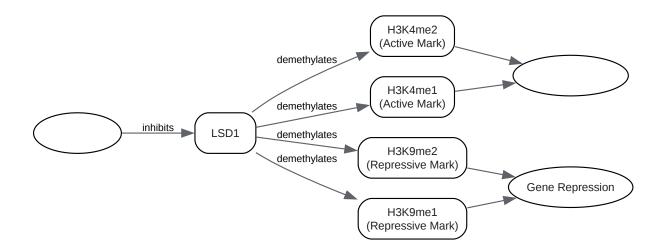
- Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures.
- Cell Lysis and Fractionation: After heating, the cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
- Protein Quantification: The amount of soluble LSD1 in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
- Data Analysis: A melting curve is generated by plotting the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the GSK-LSD1-treated samples indicates target engagement and stabilization.

Signaling Pathways Modulated by GSK-LSD1

LSD1 is implicated in several signaling pathways that are crucial for cell proliferation, differentiation, and survival. By inhibiting LSD1, GSK-LSD1 can modulate these pathways, which is central to its anti-cancer effects.

Impact on Histone Methylation

The primary mechanism of action of LSD1 is the demethylation of H3K4me1/2 and H3K9me1/2. Inhibition of LSD1 by GSK-LSD1 leads to an increase in the levels of these histone marks at specific gene promoters, thereby altering gene expression.[8][9][10]



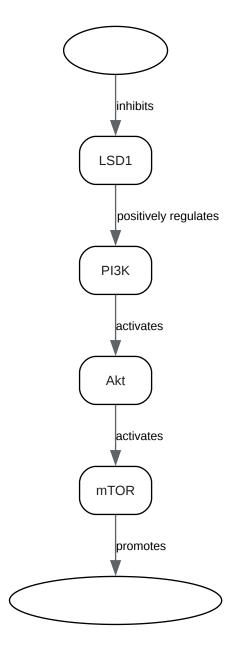


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Caption: Effect of GSK-LSD1 on LSD1-mediated histone demethylation.

Regulation of the PI3K/Akt/mTOR Pathway

LSD1 has been shown to positively regulate the PI3K/Akt/mTOR signaling pathway.[8][11][12] Inhibition of LSD1 with compounds like GSK-LSD1 can lead to the suppression of this pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.



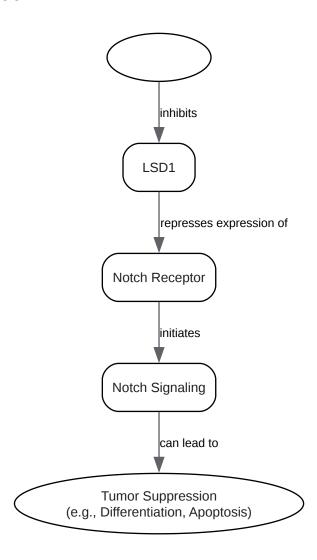
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK-LSD1.

Modulation of the Notch Signaling Pathway

In certain cellular contexts, LSD1 can act as a repressor of the Notch signaling pathway.[10] [13][14][15] Inhibition of LSD1 by GSK-LSD1 can therefore lead to the activation of Notch signaling, which can have tumor-suppressive effects in some cancers by promoting differentiation and apoptosis.



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Caption: Activation of the Notch signaling pathway by GSK-LSD1.

Conclusion



GSK-LSD1 dihydrochloride is a highly potent and selective irreversible inhibitor of LSD1. Its robust biochemical and cellular activity, coupled with a well-defined selectivity profile, makes it a valuable tool for studying the biological functions of LSD1 and a promising candidate for therapeutic development. The modulation of key signaling pathways such as PI3K/Akt/mTOR and Notch by GSK-LSD1 underscores its potential in cancer therapy and other diseases where LSD1 is dysregulated. This technical guide provides a foundational understanding of GSK-LSD1's target specificity and selectivity for researchers and drug development professionals.

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